molecular formula C17H9Cl3F3N5 B2362390 (4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone CAS No. 321432-44-4

(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone

Cat. No. B2362390
CAS RN: 321432-44-4
M. Wt: 446.64
InChI Key: FPCPWWYEHXWIIH-RWPZCVJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone” is a chemical compound with the molecular formula C17H9Cl3F3N5 . It’s a complex organic compound that contains several functional groups including a hydrazone group, a trifluoromethyl group, and multiple chloro groups .


Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula, C17H9Cl3F3N5. It contains a pyridinyl group, a trifluoromethyl group, and a hydrazone group, among others . The exact 3D structure would require advanced computational chemistry techniques or experimental methods such as X-ray crystallography to determine .

Scientific Research Applications

Pharmaceutical Research

Compounds containing the trifluoromethyl group have been extensively studied for their pharmacological properties. The presence of chloro and trifluoromethyl groups can significantly affect a molecule’s biological activity, making it a candidate for drug development . This compound could be investigated for its potential use in creating new medications, especially considering the importance of fluorine in pharmaceuticals.

Agrochemical Development

The structural similarity to known agrochemical compounds suggests that this compound could be used in the development of new pesticides or herbicides. Its synthesis and biological activity against plant pathogens or pests would be a valuable area of research .

Environmental Chemistry

Given the presence of multiple chloro and fluorine atoms, this compound could be used in environmental chemistry research to study the persistence and breakdown of chlorinated and fluorinated compounds in the environment.

Each of these fields presents a unique opportunity to explore the applications of the compound . Further research and experimentation would be necessary to fully understand its potential across these diverse areas. The analysis provided here is based on the structural characteristics and known activities of similar compounds, as the search did not yield direct results for this specific compound .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be investigated as a potential drug . Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .

properties

IUPAC Name

6-chloro-N-[(E)-[(4-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl3F3N5/c18-11-3-1-9(2-4-11)15(28-27-14-6-5-13(20)25-26-14)16-12(19)7-10(8-24-16)17(21,22)23/h1-8H,(H,26,27)/b28-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCPWWYEHXWIIH-RWPZCVJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NNC2=NN=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N\NC2=NN=C(C=C2)Cl)/C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl3F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.